molecular formula C35H32F6N2O4 B14512199 N,N'-(Heptane-1,7-diyl)bis[N-phenyl-4-(trifluoromethoxy)benzamide] CAS No. 62578-23-8

N,N'-(Heptane-1,7-diyl)bis[N-phenyl-4-(trifluoromethoxy)benzamide]

Cat. No.: B14512199
CAS No.: 62578-23-8
M. Wt: 658.6 g/mol
InChI Key: SGLOZNXAASCKSL-UHFFFAOYSA-N
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Description

N,N’-(Heptane-1,7-diyl)bis[N-phenyl-4-(trifluoromethoxy)benzamide] is a chemical compound that belongs to the class of bis-ureas. This compound is characterized by the presence of a heptane-1,7-diyl linker between two N-phenyl-4-(trifluoromethoxy)benzamide groups. The trifluoromethoxy group is known for its lipophilic properties, which can enhance the biological activity of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Heptane-1,7-diyl)bis[N-phenyl-4-(trifluoromethoxy)benzamide] typically involves the reaction of 4-(trifluoromethoxy)phenyl isocyanate with heptane-1,7-diamine. The reaction is carried out in an appropriate solvent under controlled temperature conditions to ensure high yield and purity. For instance, one method involves reacting 0.2 g of 4-(trifluoromethoxy)phenyl isocyanate with 0.064 g of heptane-1,7-diamine to obtain the desired product with a yield of 76% .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N,N’-(Heptane-1,7-diyl)bis[N-phenyl-4-(trifluoromethoxy)benzamide] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can introduce new functional groups that modify the compound’s properties.

Scientific Research Applications

N,N’-(Heptane-1,7-diyl)bis[N-phenyl-4-(trifluoromethoxy)benzamide] has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-(Heptane-1,7-diyl)bis[N-phenyl-4-(trifluoromethoxy)benzamide] involves its interaction with molecular targets such as soluble epoxide hydrolase. The compound forms additional hydrogen bonds in the active site of the enzyme, inhibiting its activity. This inhibition can modulate the metabolism of fatty acids, leading to various therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethoxy group in N,N’-(Heptane-1,7-diyl)bis[N-phenyl-4-(trifluoromethoxy)benzamide] enhances its lipophilicity and biological activity compared to similar compounds. This makes it a more potent inhibitor of soluble epoxide hydrolase and potentially more effective in therapeutic applications .

Properties

CAS No.

62578-23-8

Molecular Formula

C35H32F6N2O4

Molecular Weight

658.6 g/mol

IUPAC Name

N-phenyl-4-(trifluoromethoxy)-N-[7-(N-[4-(trifluoromethoxy)benzoyl]anilino)heptyl]benzamide

InChI

InChI=1S/C35H32F6N2O4/c36-34(37,38)46-30-20-16-26(17-21-30)32(44)42(28-12-6-4-7-13-28)24-10-2-1-3-11-25-43(29-14-8-5-9-15-29)33(45)27-18-22-31(23-19-27)47-35(39,40)41/h4-9,12-23H,1-3,10-11,24-25H2

InChI Key

SGLOZNXAASCKSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(CCCCCCCN(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)OC(F)(F)F)C(=O)C4=CC=C(C=C4)OC(F)(F)F

Origin of Product

United States

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